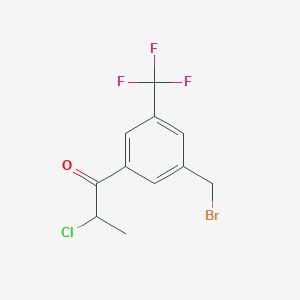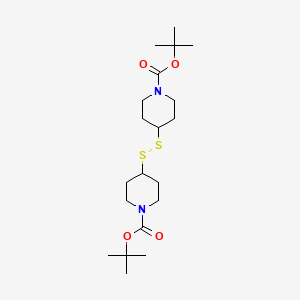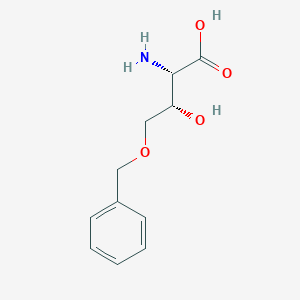![molecular formula C27H46N2O3 B14072826 (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is a synthetic steroid derivative. It is characterized by the presence of morpholine and pyrrolidine groups attached to the androstane skeleton. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of muscle relaxants like rocuronium bromide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps. The starting material is typically a steroidal compound, which undergoes several chemical transformations to introduce the morpholine and pyrrolidine groups. Common reagents used in these reactions include morpholine, pyrrolidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and pressures, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce double bonds or other functional groups.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
科学研究应用
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Primarily used in the synthesis of muscle relaxants like rocuronium bromide, which is used during surgical procedures to facilitate intubation and muscle relaxation.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate for rocuronium bromide, the compound acts on nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles, leading to muscle relaxation .
相似化合物的比较
Similar Compounds
Rocuronium Bromide: A muscle relaxant used in anesthesia.
Vecuronium Bromide: Another muscle relaxant with a similar mechanism of action.
Pancuronium Bromide: A longer-acting muscle relaxant used in various medical procedures.
Uniqueness
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of rocuronium bromide. Its combination of morpholine and pyrrolidine groups distinguishes it from other similar compounds .
属性
分子式 |
C27H46N2O3 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC 名称 |
(10S,13S)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H46N2O3/c1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h18-25,30-31H,3-17H2,1-2H3/t18?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
InChI 键 |
YKHDYPFPUAWBIW-MUDQNKKHSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC(C(C5)O)N6CCOCC6)C |
规范 SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


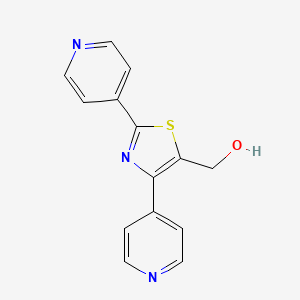
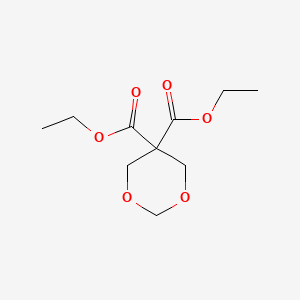
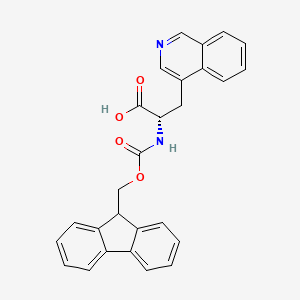
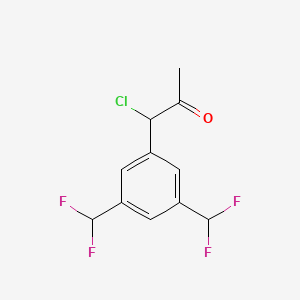
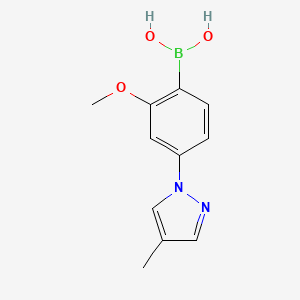

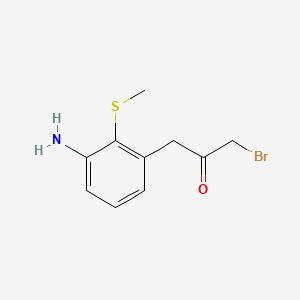
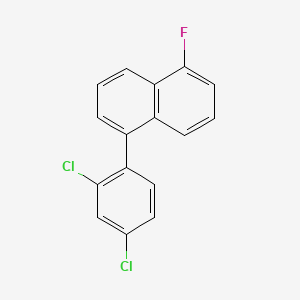
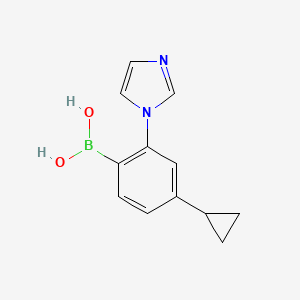
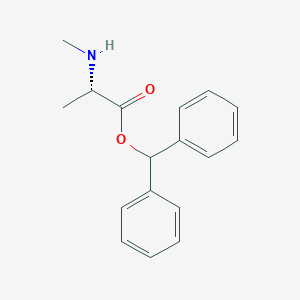
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
